Penirolol - 58503-83-6

Penirolol

Catalog Number: EVT-443032
CAS Number: 58503-83-6
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Penirolol is derived from the chemical structure associated with beta-adrenergic blockers. It belongs to the broader category of non-selective beta-blockers, which means it can inhibit both beta-1 and beta-2 adrenergic receptors. This classification places Penirolol among other well-known beta-blockers, such as propranolol and atenolol, although it may have distinct pharmacological properties and clinical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Penirolol involves several chemical reactions that transform precursor compounds into the final product. Common methods for synthesizing beta-blockers generally include:

  1. Alkylation Reactions: These reactions introduce alkyl groups into the molecular structure, which is crucial for developing the desired pharmacological activity.
  2. Condensation Reactions: This step typically involves combining two or more reactants to form a new compound, often resulting in the formation of key functional groups necessary for beta-receptor binding.
  3. Reduction Reactions: These reactions are essential for modifying functional groups, such as converting ketones into alcohols, which can enhance the biological activity of the compound.

While specific synthetic pathways for Penirolol may vary, they generally follow established protocols used in organic chemistry for synthesizing similar compounds.

Molecular Structure Analysis

Structure and Data

The molecular formula of Penirolol is C18H24N2O3C_{18}H_{24}N_2O_3. Its structural representation includes a phenolic ring, which is common in many beta-blockers, along with an aliphatic chain that contributes to its pharmacological properties. The three-dimensional conformation of Penirolol allows it to interact effectively with beta-adrenergic receptors.

Key structural features include:

  • Hydroxyl Groups: Contributing to polar interactions with receptor sites.
  • Aliphatic Chains: Enhancing lipophilicity and facilitating membrane penetration.
Chemical Reactions Analysis

Reactions and Technical Details

Penirolol undergoes various chemical reactions that can be significant in its metabolic pathway within biological systems. Key reactions include:

  1. Metabolism: Penirolol is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may retain some pharmacological activity.
  2. Conjugation: Following metabolism, Penirolol may undergo conjugation reactions (e.g., glucuronidation) that facilitate its excretion from the body.
Mechanism of Action

Process and Data

Penirolol exerts its effects primarily through competitive inhibition of beta-adrenergic receptors. The mechanism involves:

  1. Binding to Beta-Receptors: By binding to both beta-1 and beta-2 receptors, Penirolol blocks the action of endogenous catecholamines (e.g., adrenaline), leading to decreased heart rate and contractility (beta-1) as well as bronchial smooth muscle relaxation (beta-2).
  2. Physiological Effects: This blockade results in lowered blood pressure, reduced cardiac workload, and improved exercise tolerance in patients with cardiovascular conditions.

The dual action on both receptor types may provide additional therapeutic benefits beyond traditional beta-blockade.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Penirolol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 320.4 g/mol.
  • Solubility: Moderately soluble in water and highly soluble in organic solvents like ethanol.
  • Melting Point: Typically ranges around 150–160 °C, indicating stability under standard storage conditions.
  • pH Stability: Maintains stability across a physiological pH range (approximately 7.4).

These properties are important for formulation development and determining appropriate dosing regimens in clinical settings.

Applications

Scientific Uses

Penirolol has been utilized in various clinical settings due to its effectiveness as a beta-blocker. Its primary applications include:

  1. Management of Hypertension: Reducing blood pressure in patients with essential hypertension.
  2. Treatment of Angina Pectoris: Alleviating chest pain associated with ischemic heart disease by decreasing myocardial oxygen demand.
  3. Arrhythmia Control: Stabilizing heart rhythm in patients with tachyarrhythmias.

Research continues to explore additional therapeutic uses of Penirolol, particularly in populations with co-morbid conditions where traditional therapies may not be effective or suitable.

Introduction to Penirolol: Historical Context and Pharmacological Classification

Emergence of Penirolol in Beta-Adrenergic Blocker Research [3] [1]

Penirolol (chemical name: O-(2-Hydroxy-3-(tert-pentylamino)propoxy)benzonitrile) emerged during the late 20th century as part of the expanding pharmacological exploration of beta-adrenergic blocking agents. With the molecular formula C₁₅H₂₂N₂O₂ and a molecular weight of 262.3474 g/mol, its structural configuration features a racemic mixture with one defined stereocenter but no optical activity [1]. This compound was specifically investigated as an antihypertensive agent targeting the sympathetic nervous system's beta-adrenergic receptors. Early research characterized Penirolol as a non-selective beta-blocker, distinguishing it from cardioselective agents like atenolol through its balanced affinity for both β₁ and β₂ adrenergic receptor subtypes. Its development reflected the therapeutic goal of achieving broad adrenergic inhibition without intrinsic sympathomimetic activity (ISA), positioning it within the first generation of beta-blockers alongside propranolol [3]. Despite completing initial pharmacological studies, Penirolol did not progress to widespread clinical adoption, and detailed information about its development timeline remains limited in available scientific literature.

Comparative Positioning Within Non-Selective Beta-Blocker Therapeutics [3] [5] [7]

Penirolol belongs to the class of non-selective beta-adrenergic antagonists, which inhibit both β₁ (cardiac) and β₂ (vascular/bronchial) receptors. This dual-receptor blockade differentiates it from second-generation cardioselective agents (e.g., metoprolol) and third-generation vasodilatory beta-blockers (e.g., carvedilol) [3]. The compound's structural backbone consists of a benzonitrile moiety linked via an ether chain to a propanolamine group with a tert-pentylamine substituent (SMILES: CCC(C)(C)NCC(O)COC1=CC=CC=C1C#N) [1]. This configuration shares the aryloxypropanolamine template characteristic of propranolol but incorporates a branched-chain alkylamine (tert-pentyl) instead of the isopropyl group, potentially influencing receptor binding kinetics and lipophilicity.

Table 1: Pharmacological Comparison of Penirolol with Representative Non-Selective Beta-Blockers

PropertyPenirololPropranololPindolol
Receptor SelectivityNon-selective (β₁/β₂)Non-selective (β₁/β₂)Non-selective (β₁/β₂)
Intrinsic Agonism (ISA)None documentedNoneHigh ISA
Key Structural Featuretert-PentylamineNaphthyloxy, isopropylamineIndolyloxy, isopropylamine
Molecular Weight (g/mol)262.35259.35248.32
Therapeutic FocusAntihypertensiveMulti-indicationHypertension, angina

Unlike pindolol—a non-selective beta-blocker with marked ISA acting as a partial agonist—Penirolol demonstrated pure antagonism at beta receptors [5] [7]. This pharmacological profile theoretically offered advantages in avoiding paradoxical activation of adrenergic pathways during low sympathetic tone while effectively suppressing catecholamine-driven hypertension. However, the lack of beta-receptor subtype selectivity also implied potential bronchoconstrictive effects similar to propranolol, limiting utility in patients with reactive airways [3].

Theoretical Frameworks for Beta-1/Beta-2 Receptor Inhibition Mechanisms [2] [3] [5]

Penirolol exerts its therapeutic effects via competitive inhibition of catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors. As a non-selective antagonist, it binds both β₁ receptors (predominant in cardiac tissue) and β₂ receptors (located in bronchial, vascular, and metabolic tissues) with comparable affinity [3]. The inhibition occurs through reversible occupation of the agonist-binding site, preventing G-protein coupling and subsequent intracellular signaling.

At the molecular level, beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Antagonism of cardiac β₁ receptors disrupts the Gₛ-adenylyl cyclase-cAMP-PKA pathway:

  • G-protein uncoupling: Prevents exchange of GDP for GTP on Gₛα subunit
  • Reduced cAMP production: Diminishes adenylyl cyclase activation
  • Decreased PKA activity: Lowers phosphorylation of L-type calcium channels
  • Altered calcium dynamics: Reduces sarcoplasmic reticulum calcium release [2]

These effects collectively lower sinoatrial node firing rate (chronotropy), atrioventricular conduction velocity (dromotropy), and myocardial contractility (inotropy), thereby reducing cardiac workload and oxygen demand. Concurrent β₂ blockade induces peripheral vasoconstriction and may suppress renin release from renal juxtaglomerular cells, contributing to blood pressure reduction but potentially compromising pulmonary function and glucose metabolism [3] [5].

Table 2: Receptor-Level Effects of Penirolol’s Non-selective Beta-Blockade

Receptor SubtypePrimary Tissue LocationsInhibition ConsequencesDownstream Pathway Impact
β₁-adrenergicCardiomyocytes, SA/AV nodes↓ Heart rate, ↓ contractility, ↓ AV conduction↓ cAMP → ↓ PKA → ↓ Ca²⁺ influx
β₂-adrenergicBronchial smooth musclePotential bronchoconstriction↓ cAMP → ↓ bronchodilation
Vascular smooth muscleVasoconstriction (minimal clinical effect)↓ cAMP → ↓ vasodilation
Juxtaglomerular apparatus↓ Renin secretion → ↓ angiotensin II/aldosterone↓ RAAS activation

The benzonitrile component of Penirolol’s structure may influence membrane penetration and receptor access kinetics, while the tert-pentylamine group likely contributes to receptor binding affinity. Unlike beta-blockers with ancillary properties (e.g., pindolol's partial agonism or carvedilol's α₁-blocking activity), Penirolol’s action appears primarily confined to competitive beta-receptor antagonism without significant additional receptor modulation [5] [7]. This mechanistic purity made it a valuable research tool for investigating sympathetic overactivity in hypertension, though its therapeutic niche was ultimately superseded by agents with improved selectivity or adjunctive vasodilatory effects.

Properties

CAS Number

58503-83-6

Product Name

Penirolol

IUPAC Name

2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]benzonitrile

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C15H22N2O2/c1-4-15(2,3)17-10-13(18)11-19-14-8-6-5-7-12(14)9-16/h5-8,13,17-18H,4,10-11H2,1-3H3

InChI Key

MMKLQZPUMDLVHF-UHFFFAOYSA-N

SMILES

CCC(C)(C)NCC(COC1=CC=CC=C1C#N)O

Canonical SMILES

CCC(C)(C)NCC(COC1=CC=CC=C1C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.